![molecular formula C12H18FN3O B1371059 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol CAS No. 1155522-94-3](/img/structure/B1371059.png)
2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol
Vue d'ensemble
Description
2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol is a useful research compound. Its molecular formula is C12H18FN3O and its molecular weight is 239.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aldosterone Synthase Inhibition : A study by Meguro et al. (2017) identified a compound related to 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol as a potent inhibitor of aldosterone synthase, showing effectiveness in both human and rodent models. This suggests potential applications in treating conditions like hypertension and heart failure where aldosterone plays a role (Meguro et al., 2017).
Synthesis and Chemical Properties : Shakhmaev et al. (2016) discussed the synthesis of Flunarizine, a drug that includes a structure similar to the one , highlighting the process and chemical properties. This research may provide insights into the chemical synthesis and potential applications of similar compounds (Shakhmaev et al., 2016).
Fluorescent Logic Gates in Solvent Polarity : Gauci and Magri (2022) investigated compounds including a piperazine receptor for their use as fluorescent logic gates in different solvents. This research could be relevant for understanding the behavior of this compound in various environments (Gauci & Magri, 2022).
Antitumor Activity of Piperazine-Based Compounds : Hakobyan et al. (2020) explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, investigating their effect on tumor DNA methylation in vitro. This could indicate potential antitumor applications for similar compounds (Hakobyan et al., 2020).
Synthesis and Structural Confirmation : Jin-peng (2013) focused on the synthesis of a related compound, providing insights into the technological parameters and structure confirmation which might be applicable to the synthesis of this compound (Jin-peng, 2013).
Enantioselective Synthesis in Medicinal Applications : A 2022 study discussed the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in synthesizing certain drugs. This research could provide valuable information on the synthesis process relevant to similar compounds (Anonymous, 2022).
Kinetics and Mechanisms in Chemical Reactions : Castro et al. (2001) studied the reactions of compounds with piperazine, which can provide insights into the chemical behavior and potential reactions of this compound (Castro et al., 2001).
Bioactivity of Piperazine Derivatives : Mermer et al. (2018) synthesized triazole derivatives containing a piperazine nucleus and assessed their biological potentials, including antimicrobial and enzyme inhibitory activities. This highlights the biological activity potential of piperazine derivatives (Mermer et al., 2018).
Propriétés
IUPAC Name |
2-[4-(2-amino-4-fluorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLYZOAPXOEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


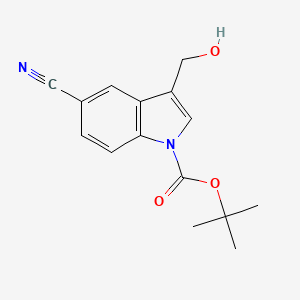
![4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1370980.png)
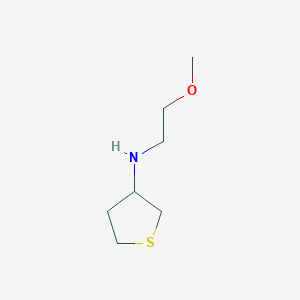
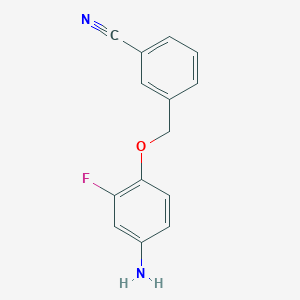

![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)
![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)
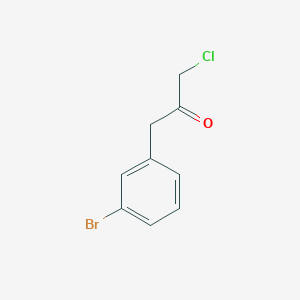
![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)

![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
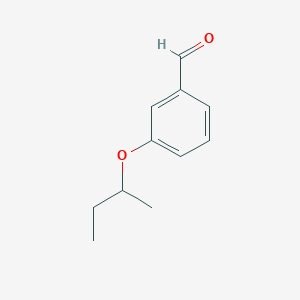
![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)
